![molecular formula C13H21NO5 B2572883 2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid CAS No. 1955492-38-2](/img/structure/B2572883.png)
2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid
説明
2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid is a synthetic organic compound with the molecular formula C13H21NO5. It is characterized by its spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid typically involves the reaction of a suitable spirocyclic precursor with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production .
化学反応の分析
Types of Reactions
2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups present.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can be further functionalized .
科学的研究の応用
Drug Design and Development
The compound has been identified as a bioisoster of pipecolic acid, making it a valuable candidate for enhancing the pharmacological properties of existing drugs. For instance, incorporating 2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid into the structure of local anesthetics like Bupivacaine has shown promising results:
- Enhanced Activity : The modified analogs exhibited comparable anesthetic effects with improved duration of action.
- Reduced Toxicity : The toxicity profile of these analogs was significantly lower than that of traditional compounds, indicating a safer therapeutic option.
- Increased Solubility : Modifications led to better water solubility, which is crucial for drug formulation .
Applications in Pharmaceuticals
The applications of this compound can be categorized into several key areas:
- Local Anesthetics : As mentioned, its incorporation into anesthetic formulations has resulted in compounds with enhanced efficacy and safety profiles.
- Antimicrobial Agents : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Drugs : The spirocyclic structure may contribute to anti-inflammatory activity, as seen in some derivatives tested in vitro.
- Central Nervous System Agents : Given its structural similarity to known CNS-active compounds, further exploration could lead to new treatments for neurological disorders.
Case Study 1: Modification of Bupivacaine
A notable study focused on modifying Bupivacaine by replacing its piperidine fragment with the spirocyclic amino acid derived from this compound. The results indicated:
Property | Original Bupivacaine | Modified Analog |
---|---|---|
Duration of Action | Standard | Enhanced |
Toxicity | High | 5x Lower |
Water Solubility | Low | Increased |
This modification not only retained the anesthetic properties but also improved the safety and solubility characteristics.
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial potential of derivatives synthesized from this compound. The derivatives were tested against various bacterial strains, showing significant inhibition zones compared to control compounds.
作用機序
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products .
類似化合物との比較
Similar Compounds
- 7-[(Tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
- 2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
Uniqueness
2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and drug development .
生物活性
2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C13H21NO5, and it has garnered attention for its potential biological activity, particularly in medicinal chemistry and organic synthesis.
Molecular Structure
The compound features a spirocyclic framework that contributes to its stability and reactivity. The Boc group serves as a protective moiety for amines, allowing for selective reactions in synthetic processes.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 271.31 g/mol |
Density | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
The biological activity of this compound primarily stems from its ability to act as a building block in the synthesis of biologically active molecules. Upon deprotection of the Boc group, the free amine can engage with various biological targets, potentially leading to therapeutic effects.
Research Findings
Recent studies have explored the compound's applications in drug development, particularly targeting neurological and inflammatory diseases. The following points summarize key findings:
- Pharmacological Potential : The compound has been investigated as an intermediate in synthesizing drug candidates aimed at treating conditions such as neurodegenerative disorders.
- Inhibition Studies : Preliminary assays indicate that derivatives of this compound may exhibit inhibitory effects on specific biological pathways, although detailed mechanisms remain under investigation.
- Biocompatibility : Research suggests that the compound's structural features contribute to favorable biocompatibility profiles, making it a candidate for further pharmacological exploration.
Case Studies
Several case studies have highlighted the potential of this compound in various applications:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against several bacterial strains, suggesting its utility in developing new antibiotics.
- Neuroprotective Effects : In vitro studies indicated that certain derivatives could protect neuronal cells from oxidative stress, proposing a mechanism for potential neuroprotective applications.
Related Compounds
A comparative analysis with structurally related compounds provides insight into the unique properties of this compound:
Compound Name | Structure Type | Notable Activity |
---|---|---|
7-[(Tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonane | Spirocyclic | Antimicrobial |
2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane | Spirocyclic | Neuroprotective |
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8-13(9(14)10(15)16)4-6-18-7-5-13/h9H,4-8H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOBBGRZUFFURI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955492-38-2 | |
Record name | 2-[(tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。